Lophanthoidin F
CAS No.: 120462-46-6
Cat. No.: VC0240536
Molecular Formula: C24H34O7
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120462-46-6 |
---|---|
Molecular Formula | C24H34O7 |
Molecular Weight | 434.5 g/mol |
IUPAC Name | 2-(10-ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate |
Standard InChI | InChI=1S/C24H34O7/c1-7-30-21-15-16(24(6)10-8-9-23(4,5)22(24)20(21)29)19(28)18(27)14(17(15)26)12(2)11-31-13(3)25/h12,20-22,26,29H,7-11H2,1-6H3 |
SMILES | CCOC1C(C2C(CCCC2(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)(C)C)O |
Canonical SMILES | CCOC1C(C2C(CCCC2(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)(C)C)O |
Appearance | Yellow powder |
Introduction
Chemical Identity and Properties
Lophanthoidin F (CAS No. 120462-46-6) is characterized by specific physicochemical properties that define its structure and behavior. The compound exhibits distinctive features that position it within the diterpenoid class of natural products.
Table 1: Physicochemical Properties of Lophanthoidin F
Property | Description |
---|---|
Chemical Formula | C₂₄H₃₄O₇ |
Molecular Weight | 434.52 g/mol |
CAS Number | 120462-46-6 |
Appearance | Yellow powder |
IUPAC Name | 2-[(4bS,8aS,9S,10S)-10-ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |
SMILES | CCOC1C(C2C(CCCC2(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)(C)C)O |
InChIKey | KAFLKOPTWXVBHC-RTPBUUFMSA-N |
The solubility profile of Lophanthoidin F indicates it dissolves readily in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which is consistent with its complex molecular structure containing multiple functional groups .
Natural Source and Botanical Origin
Lophanthoidin F is a natural product derived from the herbs of Rabdosia lophanthoides (also classified as Isodon lophanthoides in some taxonomic systems) . This plant belongs to the Lamiaceae family and is commonly referred to as "Xihuangcao" (XHC) in traditional Chinese medicine practice.
Two species of XHC have been identified in scientific literature: Isodon lophanthoides and Isodon serra. These species contain different profiles of diterpenoids, with metabolomic analyses revealing distinctive chemical compositions . Lophanthoidin F is part of the complex array of secondary metabolites found in these plants, contributing to their potential medicinal properties.
Recent metabolomic studies have employed UPLC-Orbitrap-MS techniques to differentiate between the two species based on their metabolite profiles, with diterpenoids like Lophanthoidin F serving as important chemical markers for botanical identification and quality assessment .
Structural Characteristics
Lophanthoidin F possesses a complex molecular structure typical of diterpenoids from the Rabdosia genus. The compound features a phenanthrene core structure with multiple functional groups, including hydroxyl, carbonyl, and ether moieties.
Its structure contains specific stereochemical features as indicated by its systematic name, which specifies (4bS,8aS,9S,10S) stereochemistry at key chiral centers. The molecule contains:
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An ethoxy group at position 10
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Hydroxyl groups at positions 1 and 9
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A 3,4-dioxo arrangement in the phenanthrene system
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A propyl acetate substituent at position 2
This structural complexity contributes to the compound's specific chemical reactivity and potential biological interactions. The presence of multiple oxygen-containing functional groups provides numerous sites for hydrogen bonding and other molecular interactions that may be relevant to its biological behavior .
Form | Storage Temperature | Stability Period | Notes |
---|---|---|---|
Powder | -20°C | Up to 3 years | Desiccate for optimal preservation |
In solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles |
General storage | 2-8°C | Not specified | Alternative short-term storage condition |
For achieving optimal solubility when preparing solutions, it is recommended to warm the vial containing Lophanthoidin F at 37°C and place it in an ultrasonic bath briefly . While preparing and using the solution on the same day is ideal, stock solutions can be stored at -20°C for several months when necessary.
During handling, it should be noted that the high-purity compound may adhere to the neck or cap of storage vials during transportation. To mitigate this issue, gently shake the vial until the compound falls to the bottom before opening .
Package Size | Typical Price Range (USD) | Purity Specification |
---|---|---|
1 mg | $330-415 | >98% (HPLC) |
5 mg | $330-500 | >98% (HPLC) |
10 mg | $496-600 | >98% (HPLC) |
Larger quantities | Custom quote | >98% (HPLC) |
The compound is typically supplied with analytical data including HPLC chromatograms, NMR spectra, and certificates of analysis to confirm its identity and purity . These quality control measures are essential for ensuring the reliability of research conducted using this compound.
Position in Diterpenoid Libraries
Lophanthoidin F occupies a specific position within diterpenoid compound libraries used for various research applications. It is classified alongside other structurally related compounds including Lophanthoidin B and Lophanthoidin E, which share similar structural features but with distinct substitution patterns .
In comprehensive diterpenoid libraries, Lophanthoidin F is grouped with other compounds from Rabdosia species such as:
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Scutebata compounds (A, B, C, E, F, G)
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Other Lophanthoidin derivatives
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Structurally related diterpenoids with potential biological activities
These libraries serve as valuable resources for researchers investigating structure-activity relationships, discovering novel bioactive compounds, and developing new therapeutic leads based on natural product scaffolds .
Analytical Methods for Identification
Several analytical techniques have been employed for the identification and characterization of Lophanthoidin F in complex plant matrices and purified samples. These methods provide complementary information about the compound's structure and purity.
High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) has been utilized for quantitative analysis of diterpenoids in Rabdosia species. This approach enables separation and quantification of Lophanthoidin F and related compounds based on their chromatographic behavior and ultraviolet-visible absorption profiles .
Ultra-high-performance liquid chromatography coupled with Orbitrap mass spectrometry (UPLC-Orbitrap-MS) provides higher resolution and mass accuracy for unambiguous identification of Lophanthoidin F in complex mixtures. This technique has been employed in untargeted metabolomics analyses of Rabdosia species to differentiate between closely related compounds and identify unique chemical markers .
Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, offers detailed structural information about Lophanthoidin F, enabling confirmation of its molecular structure and stereochemical configuration. NMR data is frequently provided with commercial standards to verify compound identity .
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